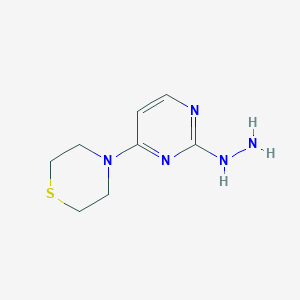
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine is a heterocyclic compound that contains both pyrimidine and thiomorpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine typically involves the reaction of 2-chloropyrimidine with thiomorpholine in the presence of a base, followed by hydrazinolysis. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include azides, dihydropyrimidines, and various substituted pyrimidine derivatives .
科学的研究の応用
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can interfere with cellular signaling pathways, thereby affecting cell growth and survival .
類似化合物との比較
Similar Compounds
4-(2-Hydrazino-4-pyrimidinyl)morpholine: Similar structure but contains a morpholine ring instead of a thiomorpholine ring.
2-Hydrazinylpyrimidine: Lacks the thiomorpholine moiety but shares the hydrazinylpyrimidine core.
Thiomorpholine derivatives: Compounds that contain the thiomorpholine ring but differ in the substituents on the ring.
Uniqueness
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine is unique due to the combination of the hydrazinylpyrimidine and thiomorpholine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C8H13N5S |
|---|---|
分子量 |
211.29 g/mol |
IUPAC名 |
(4-thiomorpholin-4-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5S/c9-12-8-10-2-1-7(11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11,12) |
InChIキー |
ZZJILEPNQIUYJZ-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C2=NC(=NC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)


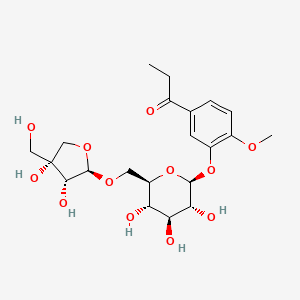
![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)

![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
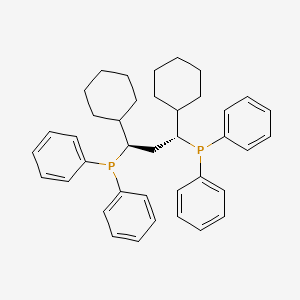
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
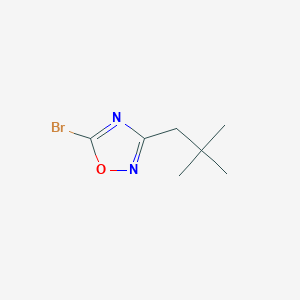
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
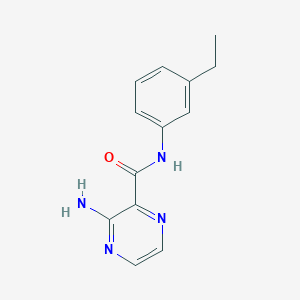
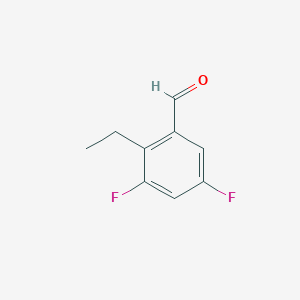
![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
